2-(p-Aminobenzamido)pyridine
Overview
Description
Scientific Research Applications
Proteomics Research
4-amino-N-pyridin-2-ylbenzamide is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a reagent in various biochemical assays that help in identifying and quantifying proteins, studying their modifications, the structure-function relationship, and interactions .
Biological Studies
In biological studies, 4-amino-N-pyridin-2-ylbenzamide might be used to study cell signaling pathways. It can act as an inhibitor or activator of certain enzymes or receptors, helping to elucidate their roles in cellular processes.
Each of these applications leverages the unique chemical properties of 4-amino-N-pyridin-2-ylbenzamide, demonstrating its versatility and importance in scientific research. While the search results provided limited specific details on applications, the above sections highlight the potential fields where this compound could be significant based on its chemical profile and common uses in related compounds .
properties
IUPAC Name |
4-amino-N-pyridin-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,13H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYNWLIJDNPFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36844-88-9 (di-hydrochloride) | |
Record name | 4-Aminobenzamidopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007467427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30225648 | |
Record name | 4-Aminobenzamidopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7467-42-7 | |
Record name | 4-Aminobenzamidopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007467427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(p-Aminobenzamido)pyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Aminobenzamidopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7467-42-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Amino-N-(pyridin-2-yl)benzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E658SX85WV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(p-Aminobenzamido)pyridine work as a substrate for measuring N-acetyltransferase activity?
A1: 2-(p-Aminobenzamido)pyridine acts as a substrate for NAT, particularly the enzyme found in the liver. [] The NAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the amine group of 2-(p-Aminobenzamido)pyridine. This acetylation reaction can be monitored colorimetrically, providing a way to measure NAT activity. The research highlights the significant difference in acetylation rates between liver and blood NAT, making this compound a useful tool for specific enzyme studies. []
Q2: Are there any limitations to using 2-(p-Aminobenzamido)pyridine for measuring NAT activity?
A2: While the research points to 2-(p-Aminobenzamido)pyridine as a sensitive substrate for NAT, some limitations exist. The study observed inhibition of the reaction at high substrate concentrations. [] This suggests careful optimization of substrate concentration is crucial for accurate activity measurements. Additionally, the research noted that dog tissues did not acetylate this substrate, indicating potential species-specificity for this compound's effectiveness in NAT assays. []
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